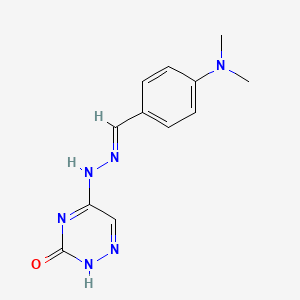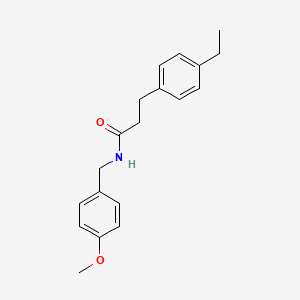
N-2-naphthyl-2-(2-thienylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-naphthyl-2-(2-thienylthio)acetamide, also known as NTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. NTAA is a thioamide derivative that has been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.
Wirkmechanismus
The mechanism of action of N-2-naphthyl-2-(2-thienylthio)acetamide is not fully understood. However, it is believed that N-2-naphthyl-2-(2-thienylthio)acetamide exerts its biological activities by inhibiting the activity of enzymes involved in key metabolic pathways. For example, N-2-naphthyl-2-(2-thienylthio)acetamide has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of nucleotides. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
N-2-naphthyl-2-(2-thienylthio)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and replication of bacteria and viruses, as well as the proliferation of cancer cells. In addition, N-2-naphthyl-2-(2-thienylthio)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-2-naphthyl-2-(2-thienylthio)acetamide has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-2-naphthyl-2-(2-thienylthio)acetamide is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. In addition, N-2-naphthyl-2-(2-thienylthio)acetamide has been shown to possess low toxicity, which makes it a safe compound for use in laboratory experiments. However, one of the limitations of N-2-naphthyl-2-(2-thienylthio)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-2-naphthyl-2-(2-thienylthio)acetamide. One area of research is the development of new derivatives of N-2-naphthyl-2-(2-thienylthio)acetamide that possess improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-2-naphthyl-2-(2-thienylthio)acetamide, which may lead to the discovery of new targets for drug development. Finally, the potential use of N-2-naphthyl-2-(2-thienylthio)acetamide in combination with other drugs for the treatment of cancer and infectious diseases should be explored.
Synthesemethoden
The synthesis of N-2-naphthyl-2-(2-thienylthio)acetamide involves the condensation of 2-naphthylamine with 2-thienylthioacetic acid in the presence of a dehydrating agent such as phosphorus pentoxide. The resulting product is then purified through recrystallization to obtain pure N-2-naphthyl-2-(2-thienylthio)acetamide. The synthesis of N-2-naphthyl-2-(2-thienylthio)acetamide has been optimized to yield high purity and high yields of the compound.
Wissenschaftliche Forschungsanwendungen
N-2-naphthyl-2-(2-thienylthio)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antimicrobial activity against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. It has also been shown to possess antiviral activity against several viruses, including herpes simplex virus, influenza virus, and human immunodeficiency virus. In addition, N-2-naphthyl-2-(2-thienylthio)acetamide has been shown to possess antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
N-naphthalen-2-yl-2-thiophen-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS2/c18-15(11-20-16-6-3-9-19-16)17-14-8-7-12-4-1-2-5-13(12)10-14/h1-10H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJAERRIYDKBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-bromo-4-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5834107.png)


![4-(4-morpholinyl)-3-nitrobenzaldehyde (4-{[4-(4-morpholinyl)-3-nitrobenzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5834114.png)

methanone](/img/structure/B5834132.png)
![2-[4-(benzyloxy)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B5834145.png)
![N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5834158.png)



![2,3-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5834170.png)
![5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5834182.png)